N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparagine
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Overview
Description
N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparagine is a complex organic compound that features a unique combination of functional groups, including an oxetane ring, a benzyloxycarbonyl group, and a trityl-protected asparagine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparagine typically involves multiple steps, starting with the protection of the amino groups. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group, while the trityl group is used to protect the asparagine moiety. The oxetane ring is introduced through a cyclization reaction involving appropriate precursors.
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride and trityl chloride in the presence of a base such as triethylamine.
Formation of Oxetane Ring: The oxetane ring is formed through a cyclization reaction, often involving the use of a strong base like sodium hydride (NaH) and a suitable leaving group.
Coupling Reactions: The protected amino acids are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents. This could include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the oxetane ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparagine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a reactive site, participating in covalent bonding with target molecules. The benzyloxycarbonyl and trityl groups provide steric hindrance and influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N6-(tert-butoxycarbonyl)-L-lysine
- 2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)acetic acid
Uniqueness
N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparagine is unique due to its combination of protective groups and the presence of an oxetane ring. This structure provides a balance of stability and reactivity, making it a valuable tool in synthetic chemistry and drug design.
Properties
IUPAC Name |
(2S)-4-oxo-2-[[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]amino]-4-(tritylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35N3O6/c39-31(38-35(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29)21-30(32(40)41)37-34(24-43-25-34)23-36-33(42)44-22-26-13-5-1-6-14-26/h1-20,30,37H,21-25H2,(H,36,42)(H,38,39)(H,40,41)/t30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQPLYGBSLXBEF-PMERELPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CNC(=O)OCC2=CC=CC=C2)NC(CC(=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CO1)(CNC(=O)OCC2=CC=CC=C2)N[C@@H](CC(=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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